5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a 4-(2-fluorobenzoyl)piperazine substituent at position 5 and an (E)-configured ethenyl group bearing a 3-methoxyphenyl moiety at position 2. The oxazole core is further substituted with a nitrile group at position 3.
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXXIJDHNAUHI-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The preparation methods include:
- Synthetic Routes:
- The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions.
- The intermediate product is then reacted with 2-(3-methoxyphenyl)ethenyl bromide to introduce the styryl group.
- Finally, the oxazole ring is formed through a cyclization reaction involving the nitrile group.
- Reaction Conditions:
- The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
- Catalysts like triethylamine or potassium carbonate are used to facilitate the reactions.
- The reactions are performed under controlled temperatures, usually ranging from room temperature to reflux conditions.
- Industrial Production Methods:
- Industrial production of this compound would involve scaling up the laboratory synthesis procedures.
- Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction:
- Reduction reactions can target the nitrile group, converting it to an amine.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
- Substitution:
- The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
- Reagents like sodium methoxide or potassium thiolate are used for these reactions.
Scientific Research Applications
The compound 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
- Chemistry:
- It serves as a building block for the synthesis of more complex molecules.
- Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
- Biology:
- The compound can be used in biological assays to study its effects on various biological targets.
- It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.
- Medicine:
- Potential applications in medicinal chemistry include the development of new therapeutic agents.
- Its structural features suggest it could be explored for activity against neurological disorders or cancer.
- Industry:
- The compound can be used in the development of new materials with specific properties.
- It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
- Molecular Targets:
- It may bind to specific receptors or enzymes, altering their activity.
- Potential targets include neurotransmitter receptors, kinases, or proteases.
- Pathways Involved:
- The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
- Its effects on these pathways can lead to therapeutic outcomes in diseases like cancer or neurological disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorinated Piperazine-Oxazole Derivatives
a. 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences : Replaces the (E)-ethenyl-3-methoxyphenyl group with a 2-fluorophenyl substituent.
- The 2-fluorophenyl group may enhance lipophilicity compared to the methoxy-substituted analog but could reduce solubility .
b. 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Differences : Substitutes 2-fluorobenzoyl with 4-fluorobenzoyl and replaces the ethenyl-3-methoxyphenyl with 4-fluorophenyl.
- Implications : The para-fluoro substitution on the benzoyl group may improve metabolic stability by reducing susceptibility to oxidative metabolism. The 4-fluorophenyl group at position 2 could enhance π-π stacking interactions in hydrophobic binding pockets .
c. 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile ()
- Structural Differences : Retains the ethenyl linker but replaces 3-methoxyphenyl with 4-fluorophenyl.
- This could affect target affinity .
Pyrazole and Pyranopyrazole Analogs
a. (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole ()
- Core Structure : Pyrazole instead of oxazole.
- The absence of a nitrile group limits electrophilic interactions .
b. 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile ()
- Core Structure: Pyranopyrazole fused system.
- Implications : The fused pyran ring introduces rigidity, which may enhance selectivity for specific targets. The methoxyphenyl group aligns with the target compound’s 3-methoxyphenyl ethenyl substituent but lacks fluorine, altering electronic properties .
Thiazolidinone and Oxadiazole Derivatives
a. 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile ()
b. 6-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methyl-5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile ()
- Structural Features: Combines a dihydropyridine core with a thiazolidinone substituent.
- Implications: The thiazolidinone group introduces hydrogen-bonding capacity, while the dihydropyridine core may confer redox activity. The fluorophenyl-piperazine moiety is retained but embedded in a more complex scaffold .
Comparative Data Table
| Compound Class/Name | Core Structure | Key Substituents | Physicochemical Implications |
|---|---|---|---|
| Target Compound | 1,3-Oxazole | 4-(2-Fluorobenzoyl)piperazine, (E)-ethenyl-3-methoxyphenyl, nitrile | Balanced lipophilicity, moderate solubility |
| 5-[4-(2-FBz)piperazinyl]-2-(2-FPh)-oxazole (Ev3) | 1,3-Oxazole | 2-Fluorophenyl, 4-(2-fluorobenzoyl)piperazine | Higher lipophilicity, reduced solubility |
| Pyrazole derivative (Ev1) | Pyrazole | β-(3-Fluoro-4-hydroxyphenyl)-ethenyl | Increased polarity, lower BBB permeability |
| Pyranopyrazole (Ev2) | Pyranopyrazole | 4-Methoxyphenyl, nitrile | Enhanced rigidity, target selectivity |
Abbreviations : FBz = fluorobenzoyl; FPh = fluorophenyl; BBB = blood-brain barrier.
Research Findings and Trends
- Fluorine Positioning : Fluorine at the ortho position (2-FBz in the target compound) may improve metabolic stability compared to para-substituted analogs due to steric hindrance .
- Methoxy vs. Hydroxy Groups : The 3-methoxy substituent in the target compound offers a balance between lipophilicity and electronic effects, contrasting with hydroxylated analogs (e.g., ), which prioritize solubility over membrane permeability .
Biological Activity
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, an oxazole ring, and various functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.4 g/mol. Its structure includes:
- Piperazine ring : Common in pharmaceuticals for its ability to interact with biological targets.
- Oxazole ring : Known for its diverse biological activities.
- Fluorobenzoyl group : Imparts unique electronic properties that may affect the compound's reactivity and binding affinity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Fluorobenzoyl Piperazine Intermediate : Reaction of 2-fluorobenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
- Synthesis of the Styryloxazole Intermediate : Condensation of an appropriate aldehyde with an oxazole derivative under reflux conditions.
Anticonvulsant Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticonvulsant activity. For instance, in acute models of epilepsy, certain derivatives showed protective effects against seizures:
| Compound | MES Test Protection (%) | 6 Hz Test Protection (%) |
|---|---|---|
| Compound A | 25% | 50% |
| Compound B | 100% | 75% |
| Compound C | 0% | 25% |
These findings suggest that modifications to the structure can enhance efficacy against seizure models .
Neurotoxicity and Hepatotoxicity Studies
Studies assessing the safety profile of related compounds have shown no significant hepatotoxic or neurotoxic effects at concentrations up to 10 µM in vitro. This indicates a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. The binding affinity is influenced by the structural features, particularly the fluorobenzoyl group and piperazine ring, which may modulate target activity and affect cellular pathways.
Comparative Analysis
When compared to similar compounds, such as those containing chlorobenzoyl or bromobenzoyl groups, the presence of the fluorobenzoyl group in this compound may provide distinct pharmacological properties.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Chlorobenzoyl | Less electron-withdrawing | Moderate activity |
| Bromobenzoyl | Similar to chlorobenzoyl | Moderate activity |
| Fluorobenzoyl | Strong electron-withdrawing | Enhanced activity |
Case Studies
Recent research has highlighted the potential of fluorinated compounds in drug design. For example, a study demonstrated that fluorinated derivatives exhibited improved binding affinities compared to their non-fluorinated counterparts, suggesting that fluorination can enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
